1-(4-Isopropoxyphenyl)methanamine structural formula and molecular weight
1-(4-Isopropoxyphenyl)methanamine structural formula and molecular weight
An In-Depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)methanamine (CAS No: 21244-34-8), a versatile primary amine with significant potential in organic synthesis and pharmaceutical development. The document details its structural formula, molecular weight, and core physicochemical properties. Furthermore, it explores its role as a key building block, outlines critical safety and handling protocols, and offers a perspective on its application in the synthesis of more complex molecules. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a detailed understanding of this compound for their work.
Core Compound Identification and Properties
1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is an organic chemical compound characterized by a benzylamine core substituted with an isopropoxy group at the para position of the benzene ring.[1][2] This structure, featuring both a reactive primary amine and an ether linkage, makes it a valuable intermediate in the synthesis of a wide range of target molecules.[3][4] Its unique combination of functional groups allows for diverse chemical modifications, rendering it a subject of interest in medicinal chemistry and materials science.
Physicochemical and Structural Data
The fundamental properties of 1-(4-Isopropoxyphenyl)methanamine are summarized below. These data points are critical for designing experimental conditions, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 21244-34-8 | [1][2][5][6][7] |
| Molecular Formula | C10H15NO | [1][2][5][] |
| Molecular Weight | 165.23 g/mol | [2][] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 259.2°C at 760 mmHg; 74°C at 0.3 mmHg | [1][2] |
| Density | 0.99 g/cm³ | [1] |
| Refractive Index | 1.518 | [1] |
| Flash Point | 108.3°C | [1] |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)CN | [1] |
| InChIKey | BHCAOBYOKNTDLI-UHFFFAOYSA-N | [1] |
Structural Representation and Synthesis Logic
The molecular architecture of 1-(4-Isopropoxyphenyl)methanamine is fundamental to its reactivity and utility. The presence of the nucleophilic amine group (-NH2) on a flexible methylene linker adjacent to an aromatic ring allows it to participate in a variety of coupling and condensation reactions. The isopropoxy group modifies the electronic properties of the aromatic ring and enhances lipophilicity, a key consideration in drug design.
Caption: 2D structure of 1-(4-Isopropoxyphenyl)methanamine.
Conceptual Synthesis Pathway
The synthesis of substituted benzylamines like 1-(4-Isopropoxyphenyl)methanamine typically involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or oxime. A common and logical laboratory-scale approach starts from 4-isopropoxybenzaldehyde. This workflow is valued for its high efficiency and the ready availability of starting materials.
The diagram below illustrates a generalized workflow for the synthesis via reductive amination. The choice of reducing agent is critical; common agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. Each option presents a trade-off between reactivity, selectivity, and operational safety, which must be evaluated based on the specific laboratory or industrial context.
Caption: Generalized workflow for the synthesis of the target compound.
Role in Drug Discovery and Development
In the landscape of pharmaceutical research, 1-(4-Isopropoxyphenyl)methanamine serves as a quintessential "building block." Its structure is incorporated into larger, more complex molecules to modulate their pharmacological properties. The primary amine handle is a key site for derivatization, allowing for the construction of amides, sulfonamides, and secondary or tertiary amines, which are prevalent motifs in active pharmaceutical ingredients (APIs).
The isopropoxy-phenyl moiety can interact with hydrophobic pockets in biological targets and can be crucial for establishing binding affinity. Its use as a precursor or intermediate is evident in the synthesis of novel therapeutic candidates, including those targeting transporters and enzymes.[4] The ability to readily synthesize derivatives from this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.
Safety, Handling, and Storage Protocols
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount when handling 1-(4-Isopropoxyphenyl)methanamine. The compound is classified as hazardous, and proper personal protective equipment (PPE) is required at all times.
Hazard Identification and Precautionary Measures
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Health Hazards: The compound is harmful if swallowed or in contact with skin.[1] It is classified as causing severe skin burns and serious eye damage.[9] Inhalation may lead to respiratory irritation.[7][9]
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
Experimental Protocol: Safe Handling and Emergency Procedures
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Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10] Safety showers and eyewash stations must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.[10]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[11]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][10] Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
1-(4-Isopropoxyphenyl)methanamine is a foundational chemical intermediate with well-defined properties and significant utility in advanced chemical synthesis. Its structural features provide a versatile platform for the development of novel compounds, particularly within the pharmaceutical industry. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively and safely leverage this compound in their research and development endeavors.
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Codow. CAS 21244-34-8 | 1-(4-Isopropoxyphenyl)methanamine. Codow. [Link]
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Ebuka, A. F., et al. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]
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Double Bond Chemical. CHISORB 1500. Double Bond Chemical Ind. Co., Ltd. [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Tadiparthi, K., et al. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]
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Ndjonka, D., et al. The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. MDPI. [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
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